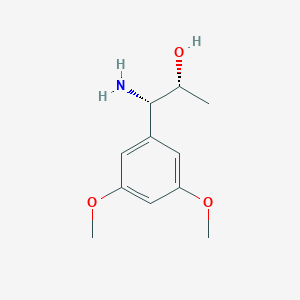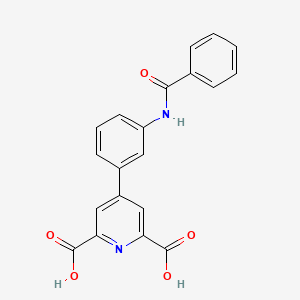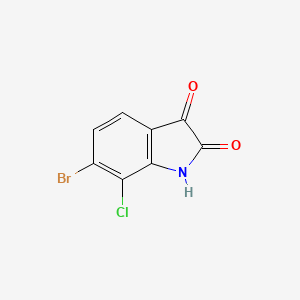![molecular formula C15H14FN3O B13051404 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13051404.png)
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring fused with a pyrrolo[2,3-C]pyridine structure, with a fluoroethoxy and a methyl group attached to the pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2,3-ene-1,5-diones and ammonia, followed by oxidation.
Introduction of the Fluoroethoxy Group: The fluoroethoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the fluoroethoxy group.
Formation of the Pyrrolo[2,3-C]pyridine Structure: This involves cyclization reactions, often catalyzed by transition metals such as palladium or nickel, to form the fused pyrrolo[2,3-C]pyridine structure.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .
Analyse Des Réactions Chimiques
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the structure.
Cross-Coupling Reactions: These reactions, often catalyzed by palladium or nickel, enable the formation of carbon-carbon bonds, facilitating the synthesis of more complex derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of advanced materials, including organic semiconductors and fluorescent dyes
Mécanisme D'action
The mechanism of action of 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethoxy group enhances its binding affinity to these targets, while the pyrrolo[2,3-C]pyridine structure allows for specific interactions with active sites. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(5-(2-Fluoroethoxy)-4-methylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine include:
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This compound is used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
Pyrazolo[1,5-a]pyrimidines: These compounds are known for their optical properties and are used in the development of fluorescent probes.
Pyridine-indole Compounds: These compounds exhibit antimicrobial and anticancer activities and are structurally related to the pyridine ring.
The uniqueness of this compound lies in its specific functional groups and fused ring structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14FN3O |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
1-[5-(2-fluoroethoxy)-4-methylpyridin-2-yl]pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H14FN3O/c1-11-8-15(18-10-14(11)20-7-4-16)19-6-3-12-2-5-17-9-13(12)19/h2-3,5-6,8-10H,4,7H2,1H3 |
Clé InChI |
ADVNKLOYUIXVRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1OCCF)N2C=CC3=C2C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)

![Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)


![1'-(Tert-butoxycarbonyl)spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13051360.png)




![6-Bromo-4-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B13051396.png)


